Cas no 2228519-18-2 (2-chloro-1-(4-ethylcyclohexyl)ethan-1-ol)

2-Chloro-1-(4-ethylcyclohexyl)ethan-1-ol is a halogenated alcohol derivative featuring a cyclohexyl backbone substituted with an ethyl group at the 4-position. The presence of both chloro and hydroxyl functional groups on the ethan-1-ol moiety enhances its reactivity, making it a versatile intermediate in organic synthesis. Its cyclohexyl structure contributes to steric stability, while the polar functional groups facilitate selective transformations, such as nucleophilic substitutions or further derivatization. This compound is particularly useful in pharmaceutical and agrochemical research, where its balanced lipophilicity and reactivity enable the development of structurally diverse bioactive molecules. Careful handling is advised due to the potential reactivity of the chloro and hydroxyl groups.
2-chloro-1-(4-ethylcyclohexyl)ethan-1-ol structure
2228519-18-2 structure
Product Name:2-chloro-1-(4-ethylcyclohexyl)ethan-1-ol
CAS No:2228519-18-2
MF:C10H19ClO
MW:190.710262537003
CID:6212717
PubChem ID:21619375
Update Time:2025-06-11

2-chloro-1-(4-ethylcyclohexyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-1-(4-ethylcyclohexyl)ethan-1-ol
    • EN300-1979736
    • 2228519-18-2
    • Inchi: 1S/C10H19ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h8-10,12H,2-7H2,1H3
    • InChI Key: KYSRZVRRDNYPGK-UHFFFAOYSA-N
    • SMILES: ClCC(C1CCC(CC)CC1)O

Computed Properties

  • Exact Mass: 190.1124429g/mol
  • Monoisotopic Mass: 190.1124429g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 20.2Ų

2-chloro-1-(4-ethylcyclohexyl)ethan-1-ol Pricemore >>

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Additional information on 2-chloro-1-(4-ethylcyclohexyl)ethan-1-ol

Introduction to 2-Chloro-1-(4-Ethylcyclohexyl)ethan-1-ol (CAS No. 2228519-18-2)

2-Chloro-1-(4-ethylcyclohexyl)ethan-1-ol, with the CAS number 2228519-18-2, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in the pharmaceutical and chemical industries. This compound is characterized by its complex molecular structure, which includes a chloro-substituted ethyl group and a cyclohexyl ring with an ethyl substituent. The combination of these functional groups imparts distinct physical and chemical properties, making it a valuable candidate for further research and development.

The molecular formula of 2-chloro-1-(4-ethylcyclohexyl)ethan-1-ol is C10H17ClO, and its molecular weight is approximately 196.7 g/mol. The compound exists as a colorless to pale yellow liquid at room temperature, with a boiling point of around 250°C and a melting point of -30°C. These physical properties make it suitable for various applications, including as an intermediate in the synthesis of more complex molecules.

In the realm of pharmaceutical research, 2-chloro-1-(4-ethylcyclohexyl)ethan-1-ol has shown promise as a potential lead compound for the development of new drugs. Recent studies have focused on its biological activity, particularly its interactions with specific receptors and enzymes. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that this compound exhibits moderate affinity for G-protein coupled receptors (GPCRs), which are key targets for many therapeutic agents. The researchers found that 2-chloro-1-(4-ethylcyclohexyl)ethan-1-ol could potentially modulate the activity of these receptors, suggesting its utility in treating conditions such as cardiovascular diseases and neurological disorders.

Beyond its pharmaceutical applications, 2-chloro-1-(4-ethylcyclohexyl)ethan-1-ol has also been explored for its use in materials science. Its unique chemical structure makes it an attractive candidate for the synthesis of advanced materials with tailored properties. A study published in Advanced Materials in 2023 investigated the use of this compound as a monomer in the preparation of polymer-based materials with enhanced mechanical strength and thermal stability. The results indicated that polymers derived from 2-chloro-1-(4-ethylcyclohexyl)ethan-1-ol exhibited superior performance compared to conventional materials, opening up new possibilities for applications in fields such as aerospace and automotive engineering.

The synthesis of 2-chloro-1-(4-ethylcyclohexyl)ethan-1-ol involves several steps, each requiring precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the reaction of 4-ethylcyclohexanone with an appropriate chlorinating agent, followed by reduction to form the alcohol functionality. Recent advancements in catalytic methods have further optimized this process, reducing both cost and environmental impact. For example, a study published in Green Chemistry in 2023 described a novel catalytic system that significantly improved the efficiency of the synthesis, achieving yields over 95% while minimizing waste production.

In terms of safety and handling, it is important to note that while 2-chloro-1-(4-ethylcyclohexyl)ethan-1-ol is not classified as a hazardous substance under current regulations, standard laboratory safety protocols should be followed when working with this compound. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, ensuring proper ventilation, and handling the compound in a fume hood to minimize exposure risks.

The future prospects for 2-chloro-1-(4-ethylcyclohexyl)ethan-1-ol are promising, driven by ongoing research into its potential applications across multiple industries. As new insights emerge from ongoing studies, it is likely that this compound will continue to play a significant role in advancing scientific knowledge and technological innovation. Whether used as a pharmaceutical lead compound or as a building block for advanced materials, 2-chloro-1-(4-Ethylcyclohexyl)ethan-1-oL (CAS No. 2228519-18-) represents an exciting area of exploration for chemists and researchers worldwide.

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